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Tetrahydrogestrinone-d4

Cat. No.: B1164098
M. Wt: 316.47
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Description

Historical Context of Designer Anabolic Steroids and Analytical Challenges

The continuous pursuit of performance enhancement in sports has led to the illicit synthesis of "designer" anabolic steroids. researchgate.netkcl.ac.uk These are compounds that are structurally modified from known anabolic agents to evade detection by anti-doping laboratories. researchgate.netnih.gov The challenge for analytical chemists has been to develop methods that can identify these previously unknown substances. wikipedia.org

The case of THG brought the issue of designer steroids to the forefront in the early 2000s. nih.gov It was synthesized clandestinely and was not commercially available, making it difficult to detect using routine screening methods that targeted known compounds. wikipedia.orgoup.com This discovery highlighted the need for more sophisticated analytical strategies, including the use of high-resolution mass spectrometry and the development of appropriate reference materials, such as deuterated internal standards. nih.govresearchgate.net

Significance of Deuterated Steroids in Chemical and Biological Research

Deuterated compounds, including steroids, are of significant importance in both chemical and biological research. arkat-usa.orgnih.gov The substitution of hydrogen with its stable isotope, deuterium (B1214612), does not significantly alter the chemical properties of the molecule, but it does increase its mass. clearsynth.com This mass difference is easily detectable by mass spectrometry, making deuterated compounds ideal for use as internal standards in quantitative analysis. clearsynth.comscioninstruments.comtexilajournal.com

The use of deuterated internal standards helps to improve the accuracy and precision of analytical measurements by compensating for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com They are particularly valuable in the analysis of complex biological matrices like urine and blood, where matrix effects can interfere with the detection of the target analyte. clearsynth.com In metabolic studies, deuterated steroids can be used as tracers to investigate the biotransformation pathways of their non-deuterated counterparts. arkat-usa.orgnih.gov

Research Trajectory of Tetrahydrogestrinone-d4 in Analytical Science

The research trajectory of THG-d4 is intrinsically linked to the efforts to combat the use of THG in sports. Following the identification of THG, researchers focused on developing reliable methods for its detection. researchgate.netnih.gov The synthesis of THG-d4 was a crucial step in this process. thomastobin.com

THG-d4 serves as an internal standard in various analytical platforms, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). researchgate.net In these methods, a known amount of THG-d4 is added to a sample, and the ratio of the signal from THG to the signal from THG-d4 is used to accurately quantify the amount of THG present. dshs-koeln.de

Research has focused on optimizing the analytical conditions for the detection of THG using THG-d4. This includes the development of specific extraction procedures from biological matrices, the optimization of chromatographic separation, and the fine-tuning of mass spectrometry parameters to enhance sensitivity and specificity. rsc.orgchrom-china.com Studies have demonstrated the successful application of these methods in identifying and quantifying THG in urine samples. dshs-koeln.dechrom-china.com

Detailed Research Findings

The following tables summarize key analytical parameters and findings from research involving this compound and related compounds.

Table 1: Analytical Methods for Tetrahydrogestrinone (THG) Detection

Analytical Technique Sample Matrix Key Findings Reference
LC-MS/MS Urine Developed a method to screen and determine trenbolone (B1683226), tetrahydrogestrinone, and gestrinone (B1671454). chrom-china.com
MEKC Standards in Buffer Achieved complete separation of seven anabolic androgenic steroids, including THG. rsc.orgrsc.org

Table 2: Properties of this compound

Property Value Reference
Molecular Formula C₂₁H₂₄D₄O₂ cymitquimica.com
Molecular Weight 316.47 g/mol cymitquimica.com
Parent Compound Tetrahydrogestrinone (THG)
Key Application Internal Standard in Mass Spectrometry nih.gov

Table 3: Compounds Mentioned in this Article | Compound Name | | | :--- | | 4-androstenedione | | Dihydrotestosterone (B1667394) (DHT) | | Epitestosterone | | Gestrinone | | Methyltestosterone | | Nandrolone (B1676933) | | Norbolethone | | Progesterone (B1679170) | | Testosterone | | Tetrahydrogestrinone (THG) | | this compound (THG-d4) | | Trenbolone |

Properties

Molecular Formula

C21H24D4O2

Molecular Weight

316.47

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Tetrahydrogestrinone D4

Retrosynthetic Analysis and Precursor Chemistry of Tetrahydrogestrinone

Retrosynthetic analysis of Tetrahydrogestrinone (THG) simplifies its structure to identify a logical precursor. The synthesis of THG from its precursor is a single-step conversion, making the retrosynthetic path direct.

The key transformation in the synthesis of THG is the reduction of a 17α-ethynyl group to a 17α-ethyl group. Therefore, the primary disconnection in a retrosynthetic analysis involves the C-C and C-H bonds of the ethyl group, leading back to the precursor molecule containing a terminal alkyne (ethynyl group).

Table 1: Retrosynthetic Disconnection of Tetrahydrogestrinone

Target Molecule Key Transformation (Retrosynthesis) Precursor Molecule
Tetrahydrogestrinone (THG) Alkyne Reduction (Hydrogenation) Gestrinone (B1671454)
Structure: Structure:
Structure of THG

The logical and commercially available precursor identified through this analysis is gestrinone . researchgate.netthomastobin.com Gestrinone, chemically known as 17α-ethynyl-18-methyl-19-nor-δ⁹,¹¹-testosterone, is a synthetic estrane (B1239764) steroid belonging to the 19-nortestosterone family. wikipedia.orgwikipedia.org Its structure features a conjugated system of double bonds at the Δ⁴, Δ⁹, and Δ¹¹ positions, a ketone at C-3, a hydroxyl group at C-17β, and the critical ethynyl (B1212043) group at the 17α position that is the site of modification. thomastobin.comwikipedia.org

Specific Deuteration Protocols for Tetrahydrogestrinone-d4 Synthesis

The synthesis of THG-d4 is achieved through the catalytic deuteration of gestrinone. This process is analogous to the synthesis of unlabeled THG, which involves catalytic hydrogenation. nih.govoup.com The specific protocol requires the selective reduction of the ethynyl group's triple bond without affecting the double bonds in the steroid's ring system. thomastobin.comacs.org

The reaction is typically a heterogeneous catalytic process. Gestrinone is dissolved in a suitable organic solvent and exposed to deuterium (B1214612) gas (D₂) in the presence of a metal catalyst. The choice of catalyst is critical for selectivity. While palladium on carbon (Pd/C) can be used, more selective catalysts like Lindlar's catalyst or palladium on barium sulfate (B86663) (Pd/BaSO₄) are often preferred to prevent the undesired reduction of the ring's conjugated double bonds. thomastobin.comoup.comacs.org The reaction proceeds by the addition of four deuterium atoms across the alkyne's two pi-bonds to form a deuterated ethyl group (-C₂D₄H).

Table 2: Representative Reaction Conditions for Gestrinone Deuteration

Parameter Condition Purpose/Comment
Starting Material Gestrinone The steroid precursor containing the 17α-ethynyl group. thomastobin.com
Deuterium Source Deuterium Gas (D₂) Provides the heavy isotope for labeling. Replaces H₂ gas used in standard hydrogenation.
Catalyst Lindlar's Catalyst or Pd/BaSO₄ Ensures selective reduction of the alkyne over the alkenes in the steroid core. thomastobin.comacs.org
Solvent Toluene, Methanol, or Dichloromethane Dissolves the steroid precursor for the reaction. oup.com
Pressure Atmospheric Pressure Sufficient for the reaction to proceed effectively. thomastobin.com
Monitoring HPLC, GC-MS Used to track the conversion of gestrinone and the formation of THG-d4, ensuring the reaction is stopped before over-reduction occurs. oup.comacs.org

Alternative modern methods, such as copper-catalyzed transfer hydrodeuteration, are also emerging as powerful techniques for the precise and selective installation of deuterium atoms into alkynes. proquest.commarquette.edu

Chemical Characterization of Synthetic this compound Intermediates

The characterization of the final product and any intermediates is essential to confirm the success of the synthesis and the isotopic labeling. The primary analytical techniques employed are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov

During the synthesis, kinetic monitoring is crucial to prevent the formation of undesired byproducts. The reaction proceeds from gestrinone to an intermediate, dihydrogestrinone (DHG), before forming the final product, THG. acs.org If the reaction is not stopped at the optimal time, further reduction can lead to byproducts like hexahydrogestrinone. thomastobin.comacs.org This process is monitored by techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). acs.org

Mass Spectrometry (MS): MS is the definitive method for confirming the incorporation of deuterium. The analysis of THG-d4 will show a molecular ion peak that is 4 mass units higher than that of unlabeled THG (molecular weight approx. 312.45 g/mol ). thomastobin.com High-resolution mass spectrometry (HRMS) can precisely measure this mass difference. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns, which will also show mass shifts in fragments containing the deuterated ethyl group. dshs-koeln.de

Table 3: Expected Mass Spectrometry Data for THG vs. THG-d4

Compound Ionization Mode Parent Ion [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Tetrahydrogestrinone (THG) ESI+ 313 295 (loss of H₂O), 241, 159 researchgate.netnih.gov
This compound (THG-d4) ESI+ 317 299 (loss of H₂O), 270 (loss of C₂H₅), 266 (loss of C₂D₄H), 241 dshs-koeln.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is used to confirm the precise location of the deuterium atoms. In a ¹H NMR spectrum of THG-d4, the signals corresponding to the protons of the 17α-ethyl group would be absent or significantly diminished. Conversely, a ²H (Deuterium) NMR spectrum would show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing unambiguous proof of the labeling site. cdnsciencepub.com The analysis of steroids by various 1D and 2D NMR techniques is a well-established method for complete structural elucidation. rsc.orgrsc.org

Compound Glossary

Metabolic Profiling and Biotransformation Pathways of Tetrahydrogestrinone D4

In Vitro Metabolic Studies of Tetrahydrogestrinone-d4

In vitro models are essential for elucidating the metabolic pathways of compounds like THG without the need for human administration. researchgate.net Human liver microsomes and hepatocytes are primary systems used for this purpose, as the liver is the main site of steroid metabolism. acs.orgnih.govnih.gov These systems contain the necessary enzymatic machinery, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for Phase I and Phase II metabolism, respectively. nih.govmdpi.com

Studies involving the incubation of THG with human hepatocytes have successfully demonstrated the formation of various metabolites. The primary metabolic reactions observed are oxidation (Phase I) and glucuronidation (Phase II). researchgate.netacs.org Specifically, researchers have detected the formation of hydroxylated metabolites, indicating the addition of hydroxyl (-OH) groups to the steroid structure. dshs-koeln.de Following Phase I hydroxylation, these metabolites can undergo Phase II conjugation, where glucuronic acid is attached to the molecule, increasing its water solubility and facilitating its excretion. acs.orgdshs-koeln.de

Research has identified two primary hydroxylated metabolites in in vitro systems. dshs-koeln.de While the exact positions were not definitively confirmed by NMR in all studies, hydroxylation is suggested to occur at the C-16 and C-18 positions of the steroid. dshs-koeln.de The formation of a direct glucuronide conjugate of the parent compound has also been observed. dshs-koeln.de

Table 1: Summary of In Vitro Metabolites of Tetrahydrogestrinone dshs-koeln.de
Metabolite TypeMetabolic ReactionDescription
Hydroxylated Metabolite 1Phase I OxidationMonohydroxylated THG, potentially at C-16 or C-18.
Hydroxylated Metabolite 2Phase I OxidationA second distinct monohydroxylated THG metabolite.
Glucuronide ConjugatePhase II ConjugationDirect conjugation of THG with glucuronic acid.

Elucidation of Major and Minor Metabolic Pathways via Deuterated Tracers

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism studies. In mass spectrometry-based analysis, the deuterium (B1214612) atoms in THG-d4 increase its mass by four units compared to the unlabeled compound. This mass shift allows for the unambiguous differentiation of the drug and its metabolites from endogenous compounds and background noise in complex biological matrices like urine or plasma.

When THG-d4 is introduced into an in vitro metabolic system, all subsequent metabolites retain the deuterium label. This enables a "stable isotope tracing" approach, where researchers can confidently track the metabolic fate of the parent compound. This technique is particularly valuable for identifying minor metabolites that might otherwise be overlooked. For example, a study on the related steroid trenbolone (B1683226) utilized a five-fold deuterated version to re-investigate its metabolism, leading to the identification of twenty distinct deuterium-labeled metabolites, including glucuronic acid and sulfo-conjugates. researchgate.net This highlights the power of using deuterated tracers to map out both major and minor biotransformation pathways comprehensively.

The primary metabolic transformations for anabolic steroids typically involve reduction, hydroxylation, and the formation of conjugates. nih.gov By tracking the mass shifts and fragmentation patterns of deuterated metabolites, researchers can deduce the types of chemical modifications that have occurred.

Identification and Characterization of Novel this compound Metabolites

The application of high-resolution mass spectrometry (HRMS) combined with deuterated tracers facilitates the discovery and structural characterization of previously unknown, or "novel," metabolites. acs.org Once a potential deuterated metabolite is detected based on its unique mass, its structure can be elucidated using techniques like tandem mass spectrometry (MS/MS).

In MS/MS analysis, the metabolite ion is isolated and fragmented, producing a characteristic product ion mass spectrum. This fragmentation pattern provides structural clues about the molecule. For THG, studies have led to the proposed structure of a significant metabolite being a glucuroconjugate of an oxidative product, with the hydroxylation likely occurring at the C-16 position. acs.org The ability to biosynthesize microgram quantities of these metabolites using in vitro systems like human hepatocytes allows for further structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

The process of identifying novel metabolites is crucial for understanding the complete disposition of a compound and for developing comprehensive analytical methods for its detection.

Pharmacokinetic Modeling Approaches Utilizing Deuterated Analogs

Deuterated analogs are invaluable not only for metabolite identification but also for pharmacokinetic (PK) modeling. The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, it requires more energy to break. wikipedia.org If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the reaction. nih.govresearchgate.net

This principle can be exploited in pharmacokinetic studies. By comparing the pharmacokinetic profiles of the deuterated and non-deuterated versions of a drug, researchers can gain insights into its metabolic clearance mechanisms. nih.govsemanticscholar.org A successfully designed deuterated compound may exhibit a longer half-life, increased plasma concentrations (AUC), and reduced clearance compared to its parent compound. nih.gov

While specific pharmacokinetic models for THG-d4 are not detailed in the available literature, the principles of using deuterated drugs are well-established. Such models would involve administering the deuterated compound and measuring its concentration and that of its metabolites over time. This data helps in understanding the rates of absorption, distribution, metabolism, and excretion (ADME), which are critical for predicting a compound's behavior in vivo. nih.govsemanticscholar.org

Table 2: Potential Impact of Deuteration on Pharmacokinetic Parameters nih.gov
Pharmacokinetic ParameterDescriptionPotential Effect of Deuteration
Clearance (CL)The volume of plasma cleared of the drug per unit time.Reduced
Area Under the Curve (AUC)The total drug exposure over time.Increased
Maximum Concentration (Cmax)The highest concentration of the drug in the plasma.Increased
Half-life (t1/2)The time required for the drug concentration to reduce by half.Increased

Advanced Analytical Methodologies for Detection and Quantification of Tetrahydrogestrinone D4 and Its Metabolites

Chromatographic Techniques for Separation and Purification

Chromatography is a cornerstone of modern analytical chemistry, providing the essential separation of target analytes from complex biological matrices prior to detection. For THG and its deuterated analog, both gas and liquid chromatography are employed, each coupled with mass spectrometry to achieve the required specificity and sensitivity. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds like steroids. nih.gov However, due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. nih.govnih.gov

For the analysis of THG, a common approach involves the creation of trimethylsilyl (B98337) (TMS) ether-oxime derivatives. nih.gov This chemical modification enhances the thermal stability and chromatographic properties of the steroid. Following separation on a capillary column, the eluting compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. The use of an isotopic internal standard like THG-d4, which is added to the sample before processing, helps to correct for any loss of analyte during sample preparation and analysis, thereby improving the accuracy and precision of quantification. nih.govunb.br

Table 1: GC-MS Derivatization and Key Parameters for THG Analysis Use the interactive controls to view data for different aspects of the GC-MS methodology.

AnalyteDerivative TypeReagentsPurpose
Tetrahydrogestrinone (THG)Trimethylsilyl ether-oximeN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), Ammonium Iodide (NH4I), Dithiothreitol (DTT)Increases volatility and thermal stability for GC analysis.
TechniqueModeDescription
GC-MSSelected Ion Monitoring (SIM)Monitors specific fragment ions characteristic of the analyte, increasing sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for steroid analysis due to its high sensitivity, specificity, and reduced need for sample derivatization compared to GC-MS. researchgate.netnih.gov Underivatized THG can be analyzed directly, simplifying the sample preparation process. researchgate.net

In a typical LC-MS/MS workflow, the sample extract is injected into a liquid chromatograph, where the compounds are separated on a column (e.g., a C18 column). The separated analytes then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the tandem mass spectrometer, a specific precursor ion for THG (m/z 313) is selected and fragmented to produce characteristic product ions (e.g., m/z 241 and m/z 159). nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity, as it is highly unlikely that another compound will have the same retention time, precursor ion, and product ions as the target analyte. nih.gov THG-d4 is used as an internal standard, co-eluting with THG but being distinguished by its different mass, allowing for precise quantification. researchgate.netnih.gov

Table 2: LC-MS/MS Parameters for Underivatized THG Detection This table details the specific mass transitions monitored for the detection of Tetrahydrogestrinone and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ions (m/z)Ionization Mode
Tetrahydrogestrinone (THG)313241, 159Positive ESI
Tetrahydrogestrinone-d4 (THG-d4)317(Shifted corresponding to deuteration)Positive ESI

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for identifying unknown compounds and elucidating their structures. This was critical in the initial identification of THG. researchgate.netnih.gov Unlike standard mass spectrometry, HRMS can determine the mass of a molecule with sufficient accuracy to predict its elemental composition.

When coupled with gas chromatography (GC-HRMS), this technique allows for the confident identification of designer steroids that are not present in existing spectral libraries. For the trimethylsilyl ether-oxime derivative of THG, key high-resolution fragments that have been used for its identification include m/z 240.14, 254.15, 267.16, and 294.19. researchgate.netnih.gov The high mass accuracy of HRMS helps to distinguish the target analyte from background interferences, significantly enhancing the reliability of the identification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. taylorandfrancis.comnih.gov While mass spectrometry provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms and the 3D structure. NMR was instrumental in the initial characterization and structural confirmation of the synthesized THG. researchgate.netnih.govnih.gov

Immunochemical Methods in Detection Research

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a different approach to detection that is based on the highly specific binding between an antibody and its target antigen. acs.org These methods can be used as a rapid screening tool for a class of compounds before confirmation by mass spectrometric techniques.

Research has led to the development of a highly sensitive ELISA for THG. acs.org This was achieved by synthesizing a hapten derivative of the steroid and coupling it to a carrier protein to produce specific antibodies. acs.org The resulting competitive ELISA demonstrated a very low limit of detection for THG in buffer (0.045 ± 0.015 μg L⁻¹) and in urine samples after simple extraction (0.25 ± 0.14 μg L⁻¹). acs.org A key advantage of this assay is its high selectivity, with minimal cross-reactivity with other steroids. acs.org

Method Validation and Quality Control in Analytical Science Utilizing Isotopic Standards

Method validation is a critical process in analytical science to ensure that a measurement procedure is reliable, accurate, and fit for its intended purpose. scielo.org.mx The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard for quantitative analysis, particularly in mass spectrometry. nih.govamazonaws.comnih.gov This approach is known as isotope dilution mass spectrometry (IDMS).

THG-d4 is chemically identical to THG, but its increased mass allows it to be distinguished by the mass spectrometer. amazonaws.com By adding a known amount of THG-d4 to a sample at the beginning of the analytical process, it experiences the same processing conditions, extraction inefficiencies, and potential matrix effects (signal suppression or enhancement) as the non-labeled THG. restek.comdshs-koeln.de The final measurement is based on the ratio of the response of the endogenous analyte (THG) to the internal standard (THG-d4). nih.gov This ratio remains constant even if analyte is lost during sample preparation, leading to a significant improvement in precision and accuracy. nih.govamazonaws.com This makes THG-d4 an essential tool for quality control, ensuring the reliability of results in anti-doping laboratories and other analytical settings.

Compound Index

Molecular Interaction Studies and Receptor Binding Profiling of Tetrahydrogestrinone D4

Androgen Receptor Binding Affinity Determinations

Tetrahydrogestrinone-d4's core molecule, THG, exhibits a high binding affinity for the androgen receptor (AR), comparable to that of the potent endogenous androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgoup.comnih.gov This strong interaction is a key determinant of its potent anabolic and androgenic properties. ergogenics.org The high affinity is attributed to THG establishing more van der Waals contacts with the receptor's ligand-binding pocket than many other steroids. wikipedia.org

Molecular studies reveal that while the interaction with the A-ring of the steroid is similar to DHT, the unique C17 and C18 substituents on THG create a distinct and stabilizing interaction with the AR. nih.govresearchgate.net In comparative assays, THG was found to be the compound with the highest affinity for the AR when compared directly with DHT, testosterone, and the synthetic androgen R1881. bioscientifica.com

CompoundBinding Affinity (Kd in nM)Method
Tetrahydrogestrinone (THG) 8.4 ± 1.2Fluorescence Anisotropy Assay
Dihydrotestosterone (DHT) 9.8 ± 1.4Fluorescence Anisotropy Assay
4-Androstenedione 646 ± 22Fluorescence Anisotropy Assay
Data sourced from a competitive displacement fluorescence anisotropy assay using recombinant AR-ligand binding domain. oup.comresearchgate.net

Glucocorticoid Receptor Binding Interactions

Unlike most anabolic steroids, THG demonstrates a high binding affinity for the glucocorticoid receptor (GR). nih.govwikipedia.org Some research indicates that its highest binding affinity is actually for the GR when compared to the androgen, progesterone (B1679170), and mineralocorticoid receptors. nih.govresearchgate.net This interaction is significant as it suggests a potential for a wider range of biological effects. wikipedia.org In vivo studies have shown that this binding results in functional interference with the glucocorticoid hormone system. nih.gov For instance, THG was found to down-regulate the expression of the GR-dependent gene, tyrosine aminotransferase (TAT), in the liver. nih.govresearchgate.netergogenics.org

Progesterone Receptor Binding Specificity

THG is a highly potent agonist of the progesterone receptor (PR), binding to it with high affinity. nih.govwikipedia.orgnih.govoup.com Its activity at the PR is considerably greater than its parent compound, gestrinone (B1671454). researchgate.net This potent progestogenic activity is a defining characteristic of its pharmacological profile. nih.govsigmaaldrich.comresearchgate.net The dual activity at both androgen and progesterone receptors is not entirely surprising, given that many synthetic progestins are derived from 19-nortestosterone and the evolutionary similarity between the AR and PR. researchgate.net

In Vitro Functional Assays for Receptor Agonism/Antagonism

In vitro functional assays have been employed to characterize the activity of THG at various steroid receptors, confirming its role as a potent agonist at multiple sites without significant antagonistic properties. nih.govoup.com

Receptor Agonism:

Androgen Receptor: THG functions as a potent AR agonist. wikipedia.org It effectively activates AR-mediated signaling, induces the translocation of the receptor to the nucleus, and can upregulate AR expression. nih.govresearchgate.net

Progesterone Receptor: It is a highly potent agonist for the progesterone receptor, with a reported potency seven times that of progesterone in some assays. oup.comoup.com

Glucocorticoid Receptor: While THG binds strongly to the GR, it does not act as a typical agonist. Its action of repressing the TAT gene in vivo demonstrates an interference with glucocorticoid signaling rather than straightforward activation. nih.gov

Other Receptors: THG has also been found to bind to the mineralocorticoid receptor (MR). nih.govresearchgate.net

Receptor Antagonism:

Studies have demonstrated that THG possesses no estrogenic activity. wikipedia.orgoup.com Furthermore, it does not act as an antagonist at the estrogen, androgen, or progesterone receptors. nih.govoup.comsigmaaldrich.com

Assay TypeReceptorActivity (ED50/EC50 in nM)Compound
Yeast-based BioassayAndrogen Receptor (AR)0.29Tetrahydrogestrinone (THG)
Yeast-based BioassayAndrogen Receptor (AR)0.78Trenbolone (B1683226)
Yeast-based BioassayAndrogen Receptor (AR)0.59Gestrinone
Yeast-based BioassayProgesterone Receptor (PR)0.7Tetrahydrogestrinone (THG)
Yeast-based BioassayProgesterone Receptor (PR)30Gestrinone
Data sourced from yeast-based in vitro bioassay systems expressing human androgen and progesterone receptors. researchgate.net

Forensic and Anti Doping Science Applications of Tetrahydrogestrinone D4 Research

Development of Detection Assays in Biological Matrices

The identification of THG necessitated the rapid development of sensitive and specific detection methods for its presence in biological samples, primarily urine. nih.gov THG-d4, as a deuterated internal standard, is fundamental to the validation and application of these assays. The mass difference between the target analyte (THG) and the internal standard (THG-d4) is easily distinguished by mass spectrometry, allowing for precise quantification and reliable identification.

Key analytical platforms developed for the detection of THG, which utilize THG-d4, include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used method for screening underivatized THG. Specific precursor-to-product ion transitions, such as m/z 313 → 241 and 313 → 159, are monitored to identify the compound. nih.gov

Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS): This technique is used for confirmation and involves creating a derivative of THG, such as a trimethylsilyl (B98337) ether-oxime derivative, before analysis. nih.gov

The table below summarizes the key aspects of these detection assays.

Analytical TechniqueAnalyte FormMonitored Ions/Fragments (m/z)Role of THG-d4
LC-MS/MSUnderivatized313 → 241, 313 → 159Internal Standard for Quantification
GC/HRMSTrimethylsilyl ether-oxime derivative240.14, 254.15, 267.16, 294.19Internal Standard for Quantification

A critical strategy in modern anti-doping is extending the window of detection for prohibited substances. wada-ama.orgdshs-koeln.de This is achieved by identifying and targeting metabolites that remain in the body for extended periods after the parent drug has been cleared. wada-ama.org Research into the metabolism of anabolic androgenic steroids (AAS) is essential for this purpose. wada-ama.orgresearchgate.net While specific long-term metabolism studies on THG are not as extensively published as for other steroids, the principles derived from research on compounds like dehydrochloromethyltestosterone (DHCMT) are directly applicable. nih.govbiorxiv.orgresearchgate.net Administration studies allow researchers to track the biotransformation of a drug, verifying the formation of long-term metabolites and monitoring their excretion profiles. nih.govbiorxiv.org The identification of these metabolites, often with altered ring structures, can prolong the detection window from days to several weeks. wada-ama.orgnih.govbiorxiv.org This strategy, which has led to a significant increase in adverse analytical findings for other steroids, is a cornerstone of the effort to deter doping during out-of-competition periods. wada-ama.orgdshs-koeln.de

The discovery of THG in 2003 was a landmark event that highlighted the existence of previously unknown designer steroids. researchgate.netnih.govresearchgate.net Once a reliable test for THG was developed and validated using synthesized THG and its deuterated internal standard (THG-d4), anti-doping organizations were able to re-analyze stored urine samples from past competitions. nih.govwikipedia.org This retrospective analysis became a powerful tool, allowing authorities to sanction athletes who had previously evaded detection. The BALCO scandal, which brought THG to light, was uncovered precisely because an anonymous source provided a syringe containing the substance, enabling scientists to identify it and create a test. wikipedia.orgparliament.uk This event underscored the importance of long-term sample storage policies, as it allows laboratories to test for newly discovered substances years after the samples were initially collected.

Application of Isotopic Ratio Mass Spectrometry for Origin Determination

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique used in anti-doping to differentiate between endogenous steroids (produced naturally by the body) and their chemically identical synthetic versions. ijper.orgnih.govwada-ama.org The method relies on measuring the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) isotopes. ijper.orguniroma1.it Synthetic steroids are typically derived from plant sterols and consequently have a different ¹³C/¹²C ratio (a more negative δ¹³C value) compared to steroids produced by the human body. gcms.cz

In an analysis, the δ¹³C value of a suspected steroid and its metabolites is compared to that of endogenous reference compounds (ERCs) from the same urine sample. nih.govgcms.cz A significant difference in these isotopic ratios provides conclusive evidence of the administration of a synthetic steroid. gcms.cz While THG is a purely synthetic steroid with no endogenous counterpart, the analytical principles and the instrumentation involved in IRMS are part of the advanced toolkit that anti-doping laboratories use to combat sophisticated doping practices. The challenge posed by designer steroids like THG reinforced the need for highly sophisticated and sensitive techniques like GC-C-IRMS to ensure the integrity of sports. wada-ama.orgnih.gov

Reference Standard Development and Certification for Forensic Laboratories

The accuracy and reliability of any measurement in a forensic or anti-doping laboratory are paramount. quality-pathshala.comrsc.org Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and validity of analytical results. quality-pathshala.comrsc.org A CRM is a standard of the highest quality, characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. rsc.orgjustice.gov

In the context of THG analysis, Tetrahydrogestrinone-d4 serves as this crucial reference material. Forensic laboratories rely on CRMs like THG-d4 for several key functions:

Method Validation: To confirm that an analytical method is accurate, precise, and fit for its intended purpose. quality-pathshala.comjustice.gov

Instrument Calibration: To calibrate analytical instruments to ensure accurate quantitative measurements. quality-pathshala.com

Quality Control: To routinely verify the performance of testing procedures. justice.gov

The certification of a reference standard like THG-d4 involves rigorous testing to confirm its chemical identity and purity (typically >98%). justice.gov For a deuterated standard, the isotopic enrichment must also be confirmed to ensure it does not interfere with the measurement of the non-deuterated target compound. The use of such well-characterized and certified standards is often a requirement for laboratory accreditation under standards like ISO/IEC 17025. rsc.org

CharacteristicDescriptionImportance in Forensic Analysis
Identity The confirmed chemical structure of the compound.Ensures the correct substance is being measured.
Purity The percentage of the desired compound in the material, free from impurities.Prevents inaccurate quantification due to contaminants.
Isotopic Enrichment The percentage of deuterium (B1214612) incorporation in the labeled molecule.Ensures the standard is distinct from the target analyte and performs correctly as an internal standard.
Traceability The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations.Provides confidence and international comparability of results. quality-pathshala.comrsc.org
Certificate of Analysis A document that specifies the identity, purity, and other critical properties of the standard.Provides the necessary documentation for quality assurance and accreditation. justice.gov

Contribution of this compound Research to Anti-Doping Policy Development

The discovery of THG and the subsequent BALCO scandal was a watershed moment for the anti-doping community, exposing a concerted effort to create and use drugs specifically designed to be invisible to existing tests. researchgate.netparliament.uknih.gov This revelation acted as a catalyst for significant changes in anti-doping policy and strategy. The scientific research that enabled the detection of THG, which included its synthesis and the development of analytical methods using THG-d4, was the foundation upon which these policy changes were built. nih.govnih.gov

The impact on anti-doping policy included:

Expansion of the WADA Prohibited List: The THG case highlighted the need for the Prohibited List to be more agile and comprehensive. It reinforced the principle that substances with a similar chemical structure or similar biological effect to prohibited substances are also banned, even if not explicitly named. eirpharm.com

Increased Investment in Doping Detection Research: The emergence of designer steroids demonstrated that anti-doping science must be proactive rather than reactive. It spurred increased funding and focus on research to develop novel analytical strategies capable of detecting unknown compounds. nih.govbmj.com

Reinforcement of Long-Term Sample Storage: The ability to retrospectively test stored samples for THG proved the immense value of this policy. It serves as a powerful deterrent, as athletes know that their samples can be re-analyzed for years to come as detection methods improve. researchgate.net

Enhanced Intelligence and Investigation: The THG case was broken not by a random test, but by a tip-off. wikipedia.orgparliament.uk This emphasized the critical role of intelligence gathering and investigation, in collaboration with law enforcement, to uncover organized doping conspiracies. The United States Anti-Doping Agency (USADA) played a key role in this investigation. everycrsreport.com

Ultimately, the research surrounding THG and THG-d4 provided the scientific tools necessary to enforce anti-doping rules in the face of new threats, thereby prompting a more robust and sophisticated global anti-doping policy.

Regulatory Science and Chemical Classification Frameworks for Tetrahydrogestrinone D4

Academic Perspectives on Chemical Structure-Activity Relationships in Classification

The classification of anabolic-androgenic steroids (AAS) is fundamentally based on their chemical structure and the resulting biological activity. Structure-activity relationship (SAR) studies are pivotal in predicting the anabolic and androgenic potential of a steroid molecule. For AAS, the core steran nucleus is the foundational structure, and modifications at various positions dictate the compound's potency, metabolism, and receptor binding affinity. wikipedia.orglcms.cz

Key structural features that influence the activity of anabolic steroids include:

17α-alkylation: The presence of an ethyl group at the C17α position in THG, and by extension THG-d4, enhances its oral bioavailability. wikipedia.org

Modifications to the steroid rings: The unique triene structure (double bonds at C4, C9, and C11) of the THG molecule contributes to its high potency. wikipedia.org

19-nor structure: The absence of a methyl group at C19, a characteristic of nandrolone (B1676933) derivatives, can alter the anabolic-to-androgenic ratio. wikipedia.org

The introduction of deuterium (B1214612) atoms in THG-d4 does not significantly alter its chemical structure or biological activity in the context of receptor binding. The primary purpose of deuteration is to increase the molecular mass, which allows for its differentiation from the non-deuterated THG in mass spectrometric analysis. clearsynth.com From a regulatory and classification perspective, the structure-activity relationship of THG-d4 is considered identical to that of THG, as the fundamental steroid scaffold responsible for its biological action remains unchanged.

Table 1: Key Structural Features of Tetrahydrogestrinone and Their Functional Significance

Structural FeatureDescriptionFunctional Significance
Steran NucleusThe core four-ring structure of all steroids.Provides the basic framework for binding to androgen receptors.
17α-ethyl groupAn ethyl group attached to the 17th carbon atom.Increases oral bioavailability by hindering first-pass metabolism in the liver. wikipedia.org
4,9,11-triene systemThree carbon-carbon double bonds within the steroid rings.Contributes to the high potency and stability of the molecule. wikipedia.org
19-nor configurationLacks the methyl group at the C19 position.Can enhance the anabolic to androgenic ratio. wikipedia.org

Analytical Challenges in Regulatory Enforcement of Designer Steroids

The emergence of "designer" steroids like THG posed a significant challenge to anti-doping laboratories. These compounds were specifically synthesized to be undetectable by routine screening methods that targeted known anabolic agents. nih.govnih.gov The classical analytical approach often failed because the mass spectral data of these new compounds were not present in existing libraries. nih.gov

The successful identification of THG was a landmark in anti-doping science and highlighted the need for more sophisticated analytical strategies. nih.gov This is where Tetrahydrogestrinone-d4 becomes critical. The use of a deuterated internal standard is a cornerstone of modern quantitative analytical chemistry, particularly in complex biological matrices like urine. clearsynth.com

Key Analytical Techniques for THG Detection using THG-d4:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and then fragments them to create a unique mass spectrum for identification. The use of THG-d4 as an internal standard allows for accurate quantification by correcting for any loss of analyte during sample preparation and analysis. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method that separates compounds in a liquid phase before mass analysis. It is particularly useful for underivatized steroids. nih.gov The distinct mass of THG-d4 allows it to be monitored simultaneously with THG, ensuring precise and accurate measurement.

Table 2: Analytical Parameters for the Detection of THG using THG-d4

Analytical TechniqueInstrumentationRole of this compoundKey Parameters
GC-MSGas Chromatograph coupled to a Mass SpectrometerInternal standard for quantification and retention time locking.Derivatization is often required. Monitoring of specific fragment ions. nih.gov
LC-MS/MSLiquid Chromatograph coupled to a Tandem Mass SpectrometerInternal standard for accurate quantification.Monitoring of specific precursor-to-product ion transitions for both THG and THG-d4. nih.gov

The synthesis and availability of THG-d4 as a certified reference material are crucial for the effective enforcement of the ban on THG. It allows laboratories to validate their detection methods and ensure the accuracy and reliability of their results.

International Cooperation in Regulatory Harmonization for Novel Anabolic Agents

The global nature of sport and the illicit market for performance-enhancing drugs necessitate strong international cooperation in regulatory harmonization. The World Anti-Doping Agency (WADA) plays a central role in this effort by establishing and maintaining the World Anti-Doping Code and the associated International Standards. researchgate.net

The discovery of THG prompted a swift response from the international anti-doping community. WADA added THG to its list of prohibited substances, and accredited laboratories worldwide were required to develop and validate methods for its detection. researchgate.net The availability of deuterated internal standards like THG-d4 is a critical component of this global harmonization. WADA provides technical documents and guidelines on the use of internal standards to ensure that all accredited laboratories adhere to the same high standards of analytical practice. wada-ama.orgwada-ama.org

This international framework ensures that a positive finding for THG in one country is recognized and upheld by sporting federations and anti-doping organizations globally. The cooperation extends to sharing information on new doping trends, analytical methods, and reference materials. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) also provides a model for how regulatory authorities and industry can work together to achieve greater harmonization in technical and scientific aspects of drug regulation, which has parallels in the anti-doping field. fda.govich.org

The regulation of novel anabolic agents is a dynamic process that requires continuous collaboration between scientists, regulatory bodies, and law enforcement agencies. The story of THG and the essential role of its deuterated analogue, THG-d4, serve as a clear example of how the anti-doping community adapts to new threats through scientific innovation and international cooperation.

Emerging Research Areas and Future Directions for Tetrahydrogestrinone D4 Studies

Development of Novel Analytical Techniques for Trace Detection

The detection of designer steroids like THG at trace levels in complex biological matrices presents a significant analytical challenge. nih.gov Consequently, a primary focus of research involving THG-d4 has been the development and optimization of highly sensitive and specific analytical methods. nih.gov

Advanced mass spectrometry-based techniques are at the forefront of these efforts. stanford.edu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography/high-resolution mass spectrometry (GC-HRMS) are currently the most effective methodologies for the detection of THG, with THG-d4 serving as a crucial internal standard. nih.gov In LC-MS/MS analysis of underivatized THG, specific transitions such as m/z 313 to 241 and 313 to 159 are monitored to ensure specificity. nih.govresearchgate.net For GC-HRMS, which analyzes the trimethylsilyl (B98337) ether-oxime derivative of THG, characteristic fragments at m/z 240.14, 254.15, 267.16, and 294.19 are used for identification. nih.govresearchgate.net

Future research is focused on further enhancing the sensitivity and throughput of these methods. Innovations in mass spectrometry, such as advancements in Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and hybrid quadrupole-Orbitrap systems, offer the potential for ultra-high resolution and greater precision in complex mixture analysis. chromatographyonline.comnih.gov These technologies could enable the detection of even lower concentrations of THG and its metabolites, pushing the boundaries of detection.

Furthermore, novel chromatographic techniques are being explored to improve the separation of THG from endogenous steroids and other interfering substances. Micellar electrokinetic chromatography (MEKC) has been shown to achieve complete separation of THG from other anabolic androgenic steroids (AASs) in under 16 minutes. rsc.org The development of such rapid and efficient separation methods is critical for high-throughput screening in anti-doping laboratories.

Below is a table summarizing key analytical techniques used for the detection of THG, where THG-d4 is used as an internal standard.

Analytical TechniqueSample MatrixKey Findings
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)UrineEnables rapid and specific screening of underivatized THG. nih.govresearchgate.net
Gas Chromatography/High-Resolution Mass Spectrometry (GC-HRMS)UrineProvides high-resolution analysis of derivatized THG for confirmation. nih.gov
Micellar Electrokinetic Chromatography (MEKC)Standards in Buffer, UrineAchieves complete separation of THG and related anabolic steroids. rsc.org
Ultra-High Performance Liquid Chromatography (UPLC)Biological MatricesUsed for chromatographic separation prior to mass spectrometry to avoid cross-reactivity.

Exploration of Additional Metabolic Pathways and Unidentified Metabolites

Understanding the metabolic fate of THG is crucial for developing effective detection strategies, as metabolites can often be detected for a longer period than the parent compound. While the primary metabolic pathways of many steroids involve hydroxylation and conjugation, the full metabolic profile of THG is still an area of active investigation. dshs-koeln.de

In vitro studies using human hepatic enzymes have been developed to predict the metabolic patterns of new anabolic steroids like THG. dshs-koeln.de These studies have shown that hydroxylation is a main metabolic pathway for THG, resulting in the formation of two hydroxylated metabolites. dshs-koeln.de However, the exact structures of all metabolites and the potential for other metabolic transformations remain to be fully elucidated.

Future research will likely focus on identifying previously unknown or low-abundance metabolites of THG. The use of high-resolution mass spectrometry will be instrumental in this endeavor, as it allows for the detection and characterization of novel metabolic products. chromatographyonline.com By identifying long-lasting metabolites, the window of detection for THG abuse can be significantly extended.

A baboon administration study has confirmed that THG is excreted in the urine, providing a basis for urinary metabolite analysis. nih.govresearchgate.net Further in vivo studies in various model systems are needed to comprehensively map the metabolic pathways and identify key urinary biomarkers of THG use.

Study TypeKey Findings on THG Metabolism
In vitro (human hepatic enzymes)Hydroxylation is a primary metabolic pathway, leading to the formation of two hydroxylated metabolites. dshs-koeln.de
In vivo (baboon administration)Confirmed that THG is excreted in the urine, making it a suitable matrix for metabolite detection. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Applications in Receptor Binding

Computational chemistry and molecular modeling provide powerful tools to understand the interaction of THG with its primary biological target, the androgen receptor (AR). nih.gov These in silico approaches can predict binding affinities and elucidate the structural basis for the potent anabolic and androgenic activity of THG. nih.govoup.com

Molecular modeling studies have revealed that THG binds to the AR with an affinity similar to that of the potent endogenous androgen, dihydrotestosterone (B1667394) (DHT). nih.gov The interaction between the A ring of THG and the AR is similar to that of DHT. However, the unique C17 and C18 substituents of THG create distinct and stabilizing interactions with the AR, which may contribute to its high potency. nih.govoup.com Specifically, the D ring of THG has been identified as an important determinant of its binding specificity. oup.com

Future research in this area will likely involve more sophisticated computational methods, such as molecular dynamics simulations, to study the dynamic interactions between THG and the AR. researchgate.net These simulations can provide insights into the conformational changes that occur upon ligand binding and help to explain the molecular mechanisms of AR activation. Furthermore, computational approaches can be used to screen for potential new designer steroids by predicting their binding affinity to the AR based on their chemical structure. mdpi.comuab.cat This could aid in the proactive development of detection methods for novel doping agents.

Computational MethodApplication to THG-AR InteractionKey Insights
Molecular ModelingPredicting the binding mode of THG to the androgen receptor.THG has a high binding affinity for the AR, with unique stabilizing interactions at the D ring. nih.govoup.com
Molecular Dynamics SimulationsSimulating the dynamic behavior of the THG-AR complex over time.Can reveal conformational changes and the mechanism of receptor activation. researchgate.net

Impact of Isotopic Labeling on Research Methodologies for Novel Compounds

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (2H), is a cornerstone of modern analytical chemistry and has a profound impact on the study of novel compounds like THG. nih.gov The synthesis of THG-d4, typically achieved through the catalytic hydrogenation of gestrinone (B1671454) using deuterated reagents, provides an ideal internal standard for quantitative analysis.

The use of a deuterated internal standard like THG-d4 is critical for accurate quantification because it has nearly identical chemical and physical properties to the unlabeled analyte (THG). This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer, thereby compensating for any sample loss or matrix effects. nih.gov The result is a significant improvement in the accuracy and precision of the measurement.

The impact of isotopic labeling extends beyond its use as an internal standard. Deuterium-labeled compounds can also be used in metabolic studies to trace the fate of a drug in the body. nih.govnih.gov By administering a deuterium-labeled version of a compound, researchers can distinguish its metabolites from endogenous compounds, facilitating the identification of metabolic pathways.

Future research will continue to rely heavily on isotopic labeling for the development of robust and reliable analytical methods for new and emerging designer steroids. The synthesis of isotopically labeled analogs of suspected new doping agents will be a crucial first step in creating the necessary reference materials for their detection and quantification.

Application of Isotopic LabelingRole of THG-d4Impact on Research
Quantitative AnalysisInternal StandardImproves accuracy and precision of THG quantification by correcting for analytical variability. nih.gov
Metabolic StudiesTracerCan be used to differentiate metabolites of the administered drug from endogenous compounds. nih.govnih.gov
Method DevelopmentReference MaterialEssential for the validation of new analytical methods for the detection of novel compounds.

Q & A

Basic Research Questions

Q. What analytical methodologies are most effective for detecting Tetrahydrogestrinone-d4 (THG-d4) in biological matrices?

  • Methodological Answer : THG-d4, a deuterated analog of the anabolic steroid Tetrahydrogestrinone (THG), is commonly analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography/high-resolution mass spectrometry (GC-HRMS) . For LC-MS/MS, transitions such as m/z 313 → 241 and 313 → 159 (underivatized) are monitored, while GC-HRMS uses derivatized forms (e.g., trimethylsilyl ether-oxime derivatives) with fragments like m/z 240.14 and 294.19 . Key considerations include optimizing ionization parameters (e.g., ESI vs. APCI) and column selection (e.g., C18 for LC) to minimize matrix interference.

Q. How is THG-d4 synthesized, and what purity thresholds are critical for its use as an internal standard?

  • Methodological Answer : THG-d4 is synthesized via catalytic hydrogenation of gestrinone using deuterated reagents to replace four hydrogen atoms. Purity (>98%) is validated using NMR spectroscopy (e.g., confirming deuteration at specific positions) and mass spectrometry. For use in quantitative assays, batch-specific certificates of analysis (COA) must confirm isotopic enrichment (>99% deuterium incorporation) to avoid cross-contamination with non-deuterated analogs .

Q. What ethical and practical considerations apply to in vivo studies involving THG-d4 administration?

  • Methodological Answer : In vivo studies (e.g., excretion profiling in baboon models) require Institutional Animal Care and Use Committee (IACUC) approval. Key steps include:

  • Designing dose-response experiments to mimic human exposure levels.
  • Collecting urine samples at timed intervals (e.g., 0–72 hours post-administration) for pharmacokinetic analysis.
  • Validating animal welfare protocols (e.g., minimizing sample volume to reduce stress) .

Advanced Research Questions

Q. How can researchers resolve contradictions in THG-d4 metabolic pathway data across studies?

  • Methodological Answer : Discrepancies often arise from differences in enzyme sources (e.g., human vs. rodent liver microsomes) or detection limits . To address this:

  • Conduct comparative metabolism studies using standardized substrates (e.g., pooled human hepatocytes).
  • Apply high-resolution mass spectrometry (HRMS) to distinguish phase I/II metabolites (e.g., hydroxylated vs. glucuronidated forms).
  • Use isotopic labeling (e.g., ¹⁴C-THG-d4) to trace minor metabolites .

Q. What experimental designs optimize the sensitivity of THG-d4 detection in multi-analyte steroid panels?

  • Methodological Answer : To avoid cross-reactivity in panels:

  • Chromatographic separation : Use UPLC with a 2.1 mm × 100 mm HSS T3 column (1.8 µm particles) and a 15-minute gradient (5–95% acetonitrile in 0.1% formic acid).
  • Mass spectrometry : Employ dynamic MRM to monitor THG-d4 alongside endogenous steroids (e.g., testosterone, nandrolone).
  • Validation : Perform interference checks with structurally similar steroids (e.g., trenbolone) and matrix-matched calibrators .

Q. How should researchers statistically analyze low-abundance THG-d4 signals in high-background matrices?

  • Methodological Answer : For low-concentration data (e.g., pg/mL levels):

  • Apply non-parametric tests (e.g., Mann-Whitney U) to avoid normality assumptions.
  • Use limit of detection (LOD) calculations based on signal-to-noise ratios (S/N ≥ 3:1).
  • Implement Bayesian hierarchical models to account for batch effects and instrument drift .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.